![molecular formula C14H14IN B13794772 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine CAS No. 2787-08-8](/img/structure/B13794772.png)
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methyl group at the 1-position and a phenylethenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with styrene in the presence of a palladium catalyst under Heck coupling conditions. The reaction typically requires a base such as triethylamine and is conducted in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar Heck coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Phenylethyl-substituted pyridines.
Substitution: Halogenated pyridines.
科学的研究の応用
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-phenylethenylpyridine: Lacks the methyl group at the 1-position.
1-methyl-2-phenylethylpyridine: Features a phenylethyl group instead of a phenylethenyl group.
2-styrylpyridine: Another name for 2-phenylethenylpyridine.
Uniqueness
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine is unique due to the presence of both a methyl group and a phenylethenyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
2787-08-8 |
|---|---|
分子式 |
C14H14IN |
分子量 |
323.17 g/mol |
IUPAC名 |
1-methyl-2-[(E)-2-phenylethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C14H14N.HI/c1-15-12-6-5-9-14(15)11-10-13-7-3-2-4-8-13;/h2-12H,1H3;1H/q+1;/p-1/b11-10+; |
InChIキー |
SBVSJILKYJKCMX-ASTDGNLGSA-M |
異性体SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=CC=C2.[I-] |
正規SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


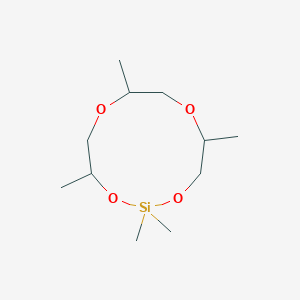





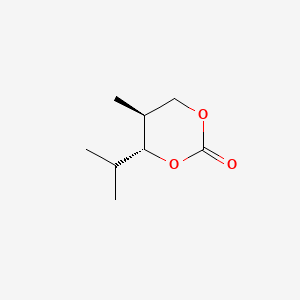
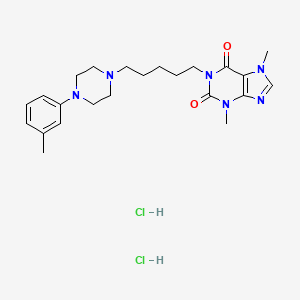
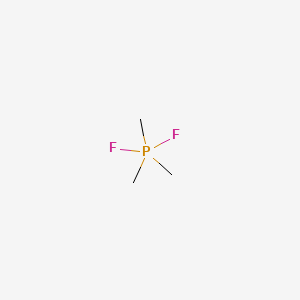
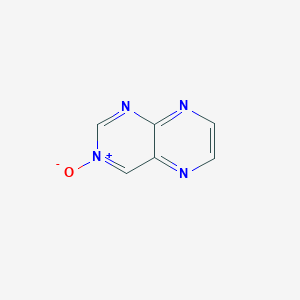


![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)
![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)
